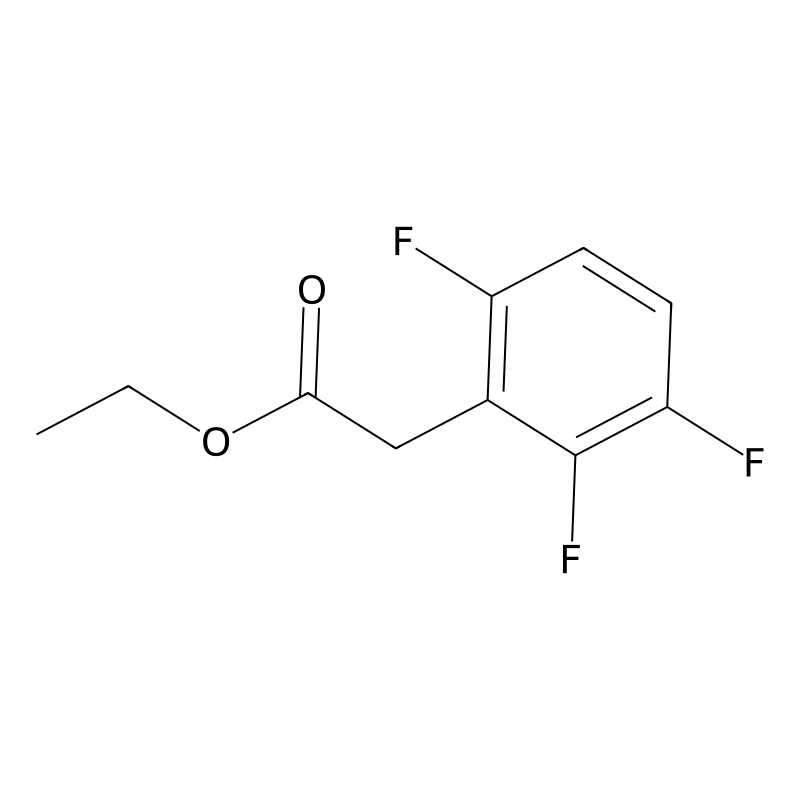Ethyl 2-(2,3,6-trifluorophenyl)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 2-(2,3,6-trifluorophenyl)acetate is an organic compound characterized by its unique trifluorophenyl group attached to an ethyl acetate moiety. Its molecular formula is , and it has a molecular weight of approximately 218.17 g/mol. The compound features three fluorine substituents on the phenyl ring, which significantly influence its chemical behavior and biological activity. The presence of these fluorine atoms enhances the compound's lipophilicity and stability, making it a valuable candidate for various applications in medicinal chemistry and materials science.
- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids.
- Reduction: Reduction reactions can convert the ester group into an alcohol.
- Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under basic conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Research indicates that Ethyl 2-(2,3,6-trifluorophenyl)acetate exhibits notable biological activity. The trifluoromethyl group enhances its interaction with biological targets such as enzymes and receptors, potentially leading to inhibition or modulation of their functions. This compound is being investigated for its potential applications in drug discovery, particularly in developing compounds with anti-inflammatory and antifungal properties.
The synthesis of Ethyl 2-(2,3,6-trifluorophenyl)acetate typically involves the esterification of 2-(2,3,6-trifluorophenyl)acetic acid with ethanol. A common method includes:
- Reaction Setup: Dissolve 2-(2,3,6-trifluorophenyl)acetic acid in ethanol.
- Catalyst Addition: Add a catalytic amount of sulfuric acid.
- Heating: Reflux the mixture for several hours while monitoring the reaction progress using thin-layer chromatography.
- Product Isolation: After completion, distill off the ethanol and extract the product using ethyl acetate.
Ethyl 2-(2,3,6-trifluorophenyl)acetate has several applications across various fields:
- Pharmaceuticals: It serves as a building block for synthesizing more complex organic molecules used in drug development.
- Agrochemicals: The compound may have potential uses in developing pesticides or herbicides due to its biological activity.
- Materials Science: Its unique properties make it suitable for creating specialty materials with desired physical characteristics.
Studies exploring the interactions of Ethyl 2-(2,3,6-trifluorophenyl)acetate with biological targets reveal that the trifluorophenyl group enhances its binding affinity to certain enzymes and receptors. This characteristic is crucial for understanding its mechanism of action and potential therapeutic effects. Ongoing research focuses on elucidating these interactions to optimize its efficacy in medicinal applications.
Ethyl 2-(2,3,6-trifluorophenyl)acetate can be compared to several similar compounds that share structural features but differ in their functional groups or fluorine substitution patterns:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Ethyl 2-(2,4-difluorophenyl)acetate | 680217-71-4 | Contains fewer fluorine atoms |
| Ethyl 2-(3-fluorophenyl)acetate | 587-47-3 | Single fluorine substitution |
| Ethyl 2-(4-fluorophenyl)acetate | 587-88-2 | Variation in fluorine position |
| Ethyl 2-(2,4,5-trifluorophenyl)acetate | 1256470-41-3 | Different trifluoro substitution pattern |
| Methyl 3-oxo-4-(2,4-difluorophenyl)butanoate | 769195-26-8 | Different alkyl chain |
Uniqueness
Ethyl 2-(2,3,6-trifluorophenyl)acetate stands out due to the specific arrangement of its fluorine atoms on the phenyl ring. This positional isomerism affects its reactivity and interaction with biological targets compared to other analogs. Consequently, it may exhibit distinct pharmacokinetic and pharmacodynamic properties that enhance its utility in drug development and other applications.








